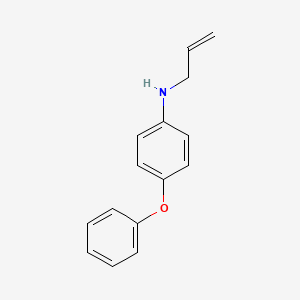![molecular formula C25H18O5S B14219869 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid CAS No. 828941-54-4](/img/structure/B14219869.png)
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid is a chemical compound that belongs to the class of anthracene derivatives Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
準備方法
The synthesis of 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form carbon-carbon bonds between a boronic acid and a halide. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial production methods for anthracene derivatives often involve large-scale synthesis using similar cross-coupling reactions, but with optimized conditions for higher yields and purity. These methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid or bromine, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce hydroanthracene derivatives.
科学的研究の応用
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound can be used as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the field of organic electronics, this compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
作用機序
The mechanism of action of 10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid involves its interaction with molecular targets and pathways. In biological systems, it may interact with proteins, enzymes, and nucleic acids, leading to changes in their function and activity. The specific pathways involved depend on the context of its application, such as its use as a fluorescent probe or a therapeutic agent .
類似化合物との比較
10-{4-[(Acetylsulfanyl)methyl]phenyl}anthracene-1,8-dicarboxylic acid can be compared with other anthracene derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion systems.
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Exhibits unique photophysical properties and is used in OLEDs.
4-(10-Phenylanthracene-9-yl)pyridine: Utilized as an annihilator in photon upconversion systems.
The uniqueness of this compound lies in its specific functional groups, which impart distinct chemical and physical properties, making it suitable for a wide range of applications.
特性
CAS番号 |
828941-54-4 |
|---|---|
分子式 |
C25H18O5S |
分子量 |
430.5 g/mol |
IUPAC名 |
10-[4-(acetylsulfanylmethyl)phenyl]anthracene-1,8-dicarboxylic acid |
InChI |
InChI=1S/C25H18O5S/c1-14(26)31-13-15-8-10-16(11-9-15)23-17-4-2-6-19(24(27)28)21(17)12-22-18(23)5-3-7-20(22)25(29)30/h2-12H,13H2,1H3,(H,27,28)(H,29,30) |
InChIキー |
JFLWQHMZHZITKW-UHFFFAOYSA-N |
正規SMILES |
CC(=O)SCC1=CC=C(C=C1)C2=C3C=CC=C(C3=CC4=C2C=CC=C4C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[(5-Bromopyridin-3-yl)amino]methyl}phenol](/img/structure/B14219788.png)
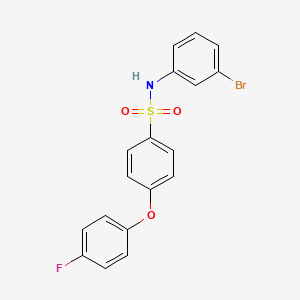
methyl}pyridine](/img/structure/B14219795.png)
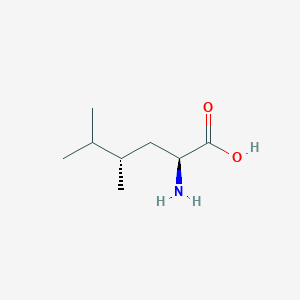
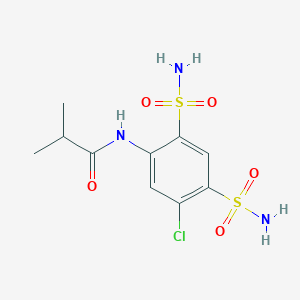
![2-[(2-{[3-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14219816.png)
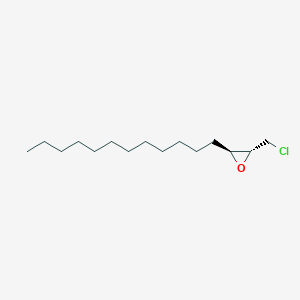
![6-{4-[5-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14219830.png)
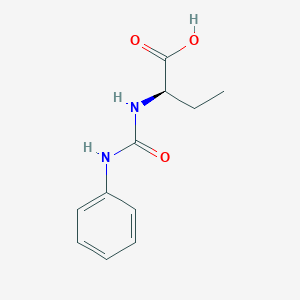
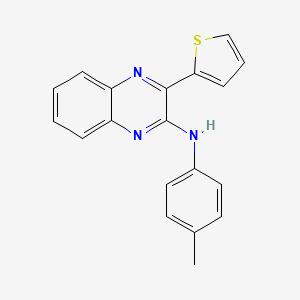
![1-[(4-Chlorophenyl)(cyclopropyl)methyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14219851.png)

